N-[(3,4-dimethoxyphenyl)methyl]-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-[benzenesulfonyl(methyl)amino]-N-[(3,4-dimethoxyphenyl)methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5S2/c1-23(30(25,26)16-7-5-4-6-8-16)17-11-12-29-20(17)21(24)22-14-15-9-10-18(27-2)19(13-15)28-3/h4-13H,14H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHNJOTWTVRBNKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(SC=C1)C(=O)NCC2=CC(=C(C=C2)OC)OC)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is related to3,4-Dimethoxyphenethylamine (DMPEA) , a compound of the phenethylamine class. DMPEA is an analogue of the major human neurotransmitter dopamine.
Mode of Action
Considering its relation to dmpea, it might interact with the dopamine receptors in the brain, similar to how dmpea does.
Biochemical Pathways
Given its relation to dmpea, it might influence the dopaminergic pathways.
Biological Activity
N-[(3,4-dimethoxyphenyl)methyl]-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide, often referred to as a thiophene carboxamide derivative, has garnered attention for its potential biological activities, particularly in the field of cancer therapeutics. This compound exhibits structural features that are reminiscent of known anticancer agents, such as Combretastatin A-4 (CA-4), which has been studied for its ability to inhibit tubulin polymerization and disrupt cancer cell proliferation.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : C22H24N2O5S2
- Molecular Weight : 440.57 g/mol
The structure includes a thiophene ring, a sulfonamide moiety, and a dimethoxyphenyl group, contributing to its pharmacological profile.
Research indicates that thiophene carboxamide derivatives may act by mimicking the action of CA-4, specifically through interactions with tubulin. The binding of these compounds to the colchicine site on tubulin prevents microtubule assembly, thereby inhibiting cell division and promoting apoptosis in cancer cells.
Anticancer Studies
A significant study focused on the anticancer activity of thiophene carboxamide derivatives demonstrated that certain compounds exhibited potent cytotoxic effects against various cancer cell lines. Notably, compounds structurally similar to this compound showed promising results against Hep3B liver cancer cells.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 2b | 5.46 | Hep3B |
| 2e | 12.58 | Hep3B |
| CA-4 | 0.01 | Hep3B |
The above table illustrates the IC50 values for selected compounds against the Hep3B cell line, indicating that some derivatives possess significant anticancer potential.
Molecular Docking Studies
Molecular docking studies have been employed to elucidate the binding interactions between the compound and tubulin. These studies reveal that the thiophene ring enhances the binding affinity due to its aromatic nature, which stabilizes interactions within the binding pocket.
Pharmacokinetics and Toxicology
The pharmacokinetic properties of this compound have not been extensively characterized; however, predictions based on similar compounds suggest favorable absorption and distribution characteristics. Toxicity assessments indicate that while some derivatives exhibit low toxicity profiles in vitro, further in vivo studies are necessary to fully understand their safety and efficacy.
Case Studies
One notable case study involved a series of synthesized thiophene derivatives evaluated for their anticancer properties. The study highlighted the synthesis and biological evaluation of several analogs with varying substituents on the phenyl and thiophene rings. Results indicated that modifications could significantly enhance biological activity:
- Compound 1 : Exhibited moderate activity with an IC50 value of 20 µM.
- Compound 2 : Showed enhanced activity with an IC50 value of 5 µM.
These findings underscore the importance of structural modifications in developing potent anticancer agents.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
